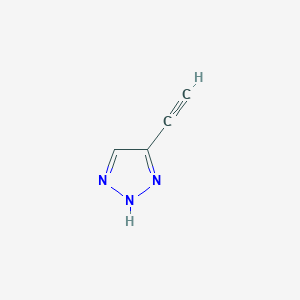

5-Ethynyl-1H-triaZole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c1-2-4-3-5-7-6-4/h1,3H,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDJAFBTBFUBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynyl 1h Triazole and Its Derivatives

Strategies for Direct Synthesis of 5-Ethynyl-1H-triazole Core

Direct synthesis strategies are pivotal for creating the this compound structure. These methods are broadly categorized into palladium-catalyzed cross-coupling reactions, which introduce the alkyne to a triazole precursor, and copper-catalyzed cycloadditions, which form the triazole ring itself.

Palladium catalysis is a cornerstone for forming carbon-carbon bonds, and its application in triazole chemistry is well-established. Specifically, the Sonogashira and Stille couplings are instrumental in attaching an ethynyl (B1212043) group to the C5 position of the triazole ring, typically starting from a halogenated precursor.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of 5-alkynyl-1,2,3-triazoles. This reaction typically involves the palladium-catalyzed coupling of a 5-iodo-1,2,3-triazole with a terminal alkyne. acs.orgua.es The 5-iodo-1,2,3-triazole precursors are themselves valuable intermediates, often synthesized via the copper-catalyzed cycloaddition of an azide (B81097) and a 1-iodoalkyne. nih.govacs.org

One established route involves a two-step sequence where a copper-catalyzed cycloaddition first forms a stable 5-iodo-1,2,3-triazole, which is then subjected to a palladium-catalyzed Sonogashira reaction with a terminal alkyne to furnish the desired 5-alkynyl-1,2,3-triazole. acs.org Research by Ostrowski and colleagues demonstrated the efficacy of Pd(0)-catalyzed synthesis, where a peracetylated 5-iodo-1-β-D-ribofuranosyl-1H- acs.orgCurrent time information in Bangalore, IN.organic-chemistry.orgtriazole-4-carboxylic acid amide was coupled with various terminal alkynes, achieving yields between 50% and 71%. nih.gov

In a different approach, the Suzuki-Miyaura cross-coupling has been employed to create 5-aryl-4-arylethynyl-1H-1,2,3-triazoles. This involves reacting 4-ethynyl-5-iodo-1,2,3-triazoles with various boronic acids using a Pd(PPh₃)₄/K₃PO₄ catalytic system, with yields ranging from moderate to high. mdpi.com

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodo-1,2,3-triazoles with Boronic Acids mdpi.com

| 5-Iodo-1,2,3-triazole Reactant | Boronic Acid Reactant | Product | Yield (%) |

|---|---|---|---|

| Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-iodo-1H-1,2,3-triazol-1-yl}acetate | 4-Methoxyphenylboronic acid | Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | 87 |

| Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-iodo-1H-1,2,3-triazol-1-yl}acetate | 4-Methoxyphenylboronic acid | Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | 69 |

| Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-iodo-1H-1,2,3-triazol-1-yl}acetate | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}acetate | 71 |

The Stille coupling, which utilizes organostannyl reagents, presents an alternative to the Sonogashira reaction. This pathway has been successfully applied to the synthesis of this compound derivatives. Specifically, the coupling of a 5-iodo-triazole nucleoside with trimethyl[(tributylstannyl)ethynyl]silane using a Pd(0) catalyst afforded the desired product in a 72% yield. nih.gov This demonstrates that organostannanes are effective coupling partners for introducing the ethynyl group onto the triazole core, even with complex, protecting-group-laden substrates. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a paramount example of "click chemistry," celebrated for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgscispace.com While it classically yields 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, modifications to this protocol have enabled the synthesis of more complex, fully substituted triazoles, including those with a C5-alkynyl group.

Achieving regioselectivity to produce 1,4,5-trisubstituted triazoles is a significant challenge. A key strategy involves a copper(I)-catalyzed tandem reaction between various alkynes, organic azides, and bromoalkynes. acs.orgnih.gov This method proceeds through the formation of a copper-catalyzed alkyne azide cycloaddition, followed by the interception of the in situ generated cuprate-triazole intermediate with a bromoalkyne. acs.orgorganic-chemistry.org This approach provides rapid and completely regioselective access to a diverse range of 5-alkynyl-1,2,3-triazoles under mild conditions. acs.orgacs.orgnih.gov Both aromatic and aliphatic terminal alkynes react smoothly, tolerating a variety of functional groups and affording the desired products in good to excellent yields. acs.org

Another powerful and general method for the chemo- and regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles involves the reaction of organic azides with 1-iodoalkynes. nih.gov This reaction is catalyzed by copper(I) iodide in the presence of an amine ligand and produces 5-iodo-1,2,3-triazoles, which are versatile precursors for subsequent cross-coupling reactions to introduce the ethynyl moiety. nih.govacs.org

The development of one-pot and multicomponent reactions represents a significant advancement in synthetic efficiency, minimizing purification steps and handling of potentially unstable intermediates. nih.gov A notable example is the copper(I)-catalyzed three-component reaction of terminal alkynes, organic azides, and bromoalkynes, which directly yields 5-alkynyl-1,2,3-triazoles. acs.orgorganic-chemistry.org This tandem CuAAC/alkynylation process is highly efficient, uses an inexpensive copper catalyst, and proceeds with complete regioselectivity. acs.org

Table 2: One-Pot Copper-Catalyzed Synthesis of 5-Alkynyl-1,2,3-triazoles acs.org

| Terminal Alkyne | Organic Azide | Bromoalkyne | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | (Bromoethynyl)trimethylsilane | 1-Benzyl-5-((trimethylsilyl)ethynyl)-4-phenyl-1H-1,2,3-triazole | 91 |

| 4-Ethynyltoluene | Benzyl azide | (Bromoethynyl)trimethylsilane | 1-Benzyl-4-(p-tolyl)-5-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole | 85 |

| 1-Ethynyl-4-methoxybenzene | Benzyl azide | (Bromoethynyl)trimethylsilane | 1-Benzyl-4-(4-methoxyphenyl)-5-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole | 88 |

| 1-Ethynyl-4-fluorobenzene | Benzyl azide | (Bromoethynyl)trimethylsilane | 1-Benzyl-4-(4-fluorophenyl)-5-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole | 63 |

| Ethynylferrocene | Benzyl azide | (Bromoethynyl)trimethylsilane | 1-Benzyl-4-ferrocenyl-5-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole | 75 |

Further expanding the multicomponent strategy, a Cu/Pd transmetalation relay catalysis has been developed. This process enables a one-step, three-component reaction between an azide, an alkyne, and an aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles in high yields. scispace.comorganic-chemistry.org Additionally, a straightforward synthesis using copper(I) oxide as a catalyst allows for the multicomponent reaction of organic halides, sodium azide, and terminal alkynes in methanol (B129727) under ambient conditions to form fully substituted 5-alkynyl 1,2,3-triazoles. ua.es

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

CuAAC with Iodoalkynes Leading to 5-Iodo-4-ethynyltriazole Intermediates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been extended to include internal alkynes, particularly 1-iodoalkynes, which serve as highly reactive partners for organic azides. nih.govnih.gov This reaction provides a regioselective pathway to 1,4,5-trisubstituted-1,2,3-triazoles, with the products, 5-iodo-1,2,3-triazoles, being valuable synthetic intermediates for further functionalization. nih.gov The reactivity of 1-iodoalkynes in this transformation can even surpass that of terminal alkynes. nih.govnih.gov

A significant application of this methodology is the reaction of organic azides with 1-iodobuta-1,3-diynes. This specific reaction, catalyzed by complexes such as iodotris(triphenylphosphine)copper(I), offers an efficient, one-step route to 5-iodo-4-ethynyltriazoles. researchgate.netresearchgate.net These intermediates are particularly useful as they contain two distinct, reactive handles: the iodo group at the 5-position and the ethynyl group at the 4-position, enabling subsequent orthogonal derivatization. researchgate.net

The regiochemistry of the cycloaddition with 1-iodobuta-1,3-diynes can be complex. While the reaction generally favors the formation of 5-iodo-1,2,3-triazole derivatives, studies have shown that using aryl azides with electron-accepting groups and iodoaryldiacetylenes with electron-donating groups can shift the selectivity to produce the non-traditional 4-iodo-1,2,3-triazole isomers. rsc.org This outcome highlights the subtle electronic effects that govern the reaction's regioselectivity. rsc.org The general utility of using iodoalkynes is that they provide access to highly functionalized triazole skeletons that are not reachable through standard CuAAC with terminal alkynes. mdpi.com

Optimization of Catalytic Systems and Reaction Conditions for Ethynyl-Triazole Formation

The successful synthesis of ethynyl-triazoles via CuAAC is highly dependent on the optimization of the catalytic system and reaction parameters. The choice of copper source, ligand, solvent, and additives can significantly influence reaction rates, yields, and selectivity. nih.govrsc.orgrsc.org

Catalytic System: While various copper(I) sources are effective, the presence and nature of the ligand are often critical, especially in reactions involving iodoalkynes where the reaction may not proceed in the absence of a ligand. nih.gov Tris-triazolyl amine ligands, such as tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA), have proven highly effective in promoting the cycloaddition of azides to 1-iodoalkynes, leading exclusively to 5-iodotriazoles in excellent yields. nih.gov Other polydentate N-donor chelating ligands like tris(2-benzimidazolylmethyl)amine (B1330919) (BimH)3 have also been used successfully, allowing reactions to proceed at room temperature under aerobic conditions. acs.org For the synthesis of 1,4,5-trisubstituted triazoles from terminal alkynes, arylboronic acids, and azides, copper(I) chloride (CuCl) with an appropriate base has been identified as an effective catalytic system. rsc.org

Reaction Conditions: Solvents play a crucial role, with mixtures like THF/H2O, CH2Cl2/H2O, or sustainable options like methanol/water being commonly employed to ensure the solubility of all reactants. acs.orgbeilstein-journals.orgrsc.org In some cases, palladium(0) catalysts are used, particularly for coupling reactions involving halogenated triazole precursors. researchgate.netnih.gov The efficiency of these Pd(0)-catalyzed syntheses can be influenced by the protecting groups on the substrates, with hydrodehalogenation sometimes occurring as a competing side reaction. researchgate.netnih.gov Optimization studies have explored a range of bases (e.g., DIPEA, DBU, Na2CO3) and solvents (e.g., toluene, DMSO, CH3CN) to maximize the yield of the desired triazole product. rsc.org The use of continuous-flow reactors with heterogeneous copper catalysts represents a further optimization, allowing for enhanced safety, high yields, and simplified purification. rsc.org

| Triazole Product Type | Catalyst/Ligand | Reactants | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| 5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles | CuI / TTTA | Organic azides, 1-Iodoalkynes | THF | High reactivity and selectivity for 5-iodo products; ligand is essential. | nih.gov |

| 5-Alkynyl-1,2,3-triazole Nucleosides | Pd(0) | Peracetylated 5-iodo substrate, Terminal alkynes | Not specified | Yields of 50-71%; competing hydrodehalogenation observed. | researchgate.netnih.gov |

| 5-Aryl-1,4-disubstituted 1,2,3-triazoles | CuCl / MeOLi | Terminal alkynes, Azides, Arylboronic acids | CH3CN | Efficient one-pot synthesis at room temperature. | beilstein-journals.org |

| 4-Substituted-1H-1,2,3-triazoles | CuSO4 / (BimH)3 | Terminal alkynes, NaN3, Organic acid | MeOH/H2O | Quantitative conversion at room temperature under aerobic conditions. | acs.org |

| 4,4'-Bi(1,2,3-triazole)s | Cu(OAc)2·H2O then CuI | 1-Trimethylsilyl-1,3-butadiyne, Azides | THF | Stepwise procedure with in situ deprotection yields unsymmetrical products. | beilstein-journals.org |

Alternative Cycloaddition and Annulation Strategies for Ethynyl-Triazole Synthesis

Beyond the canonical CuAAC reaction, several alternative strategies have been developed for the synthesis of ethynyl-triazoles. These methods often provide access to different substitution patterns or proceed under different catalytic conditions.

One notable alternative is the three-component reaction between terminal alkynes, organic azides, and a halide source like sodium iodide (NaI) in water, which can produce 5-iodo-1,2,3-triazoles under oxidizing conditions. mdpi.com Another multicomponent approach enables the one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles from readily available terminal alkynes, organic azides, and arylboronic acids, using a copper catalyst and an oxidant. rsc.org This method avoids harsh conditions and is tolerant of sensitive functional groups. rsc.org

Metal-free and organocatalytic approaches have also emerged. mdpi.com For instance, the Huisgen [3+2] cycloaddition can be promoted without transition metals, although it often requires thermal conditions and may result in mixtures of regioisomers. rsc.orgnih.gov More sophisticated strategies for synthesizing 1,4,5-trisubstituted triazoles include the reaction of enolates of active ketones with glycosyl azides in the presence of DBU. beilstein-journals.org

Furthermore, unusual regiochemical outcomes have been harnessed for synthetic utility. As mentioned previously, the CuAAC of 1-iodobuta-1,3-diynes with specific aryl azides can be tuned to favor the formation of 4-iodo-4-ethynyltriazoles, providing an alternative to the more common 5-iodo isomers. rsc.org These alternative strategies expand the toolkit for chemists, allowing for the synthesis of a wider variety of structurally diverse ethynyl-triazole compounds. beilstein-journals.org

Functionalization and Derivatization Approaches from this compound Precursors

Post-Synthetic Modification of Halogenated Triazole Derivatives

Halogenated triazoles, particularly 5-iodo-1,2,3-triazoles, are exceptionally versatile precursors for creating more complex molecules through post-synthetic modification. researchgate.net The carbon-iodine bond is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse functional groups. researchgate.netnih.gov

The most common modifications involve Suzuki and Sonogashira cross-coupling reactions. researchgate.netresearchgate.net For example, 5-iodo-4-ethynyltriazoles, synthesized via CuAAC, can undergo subsequent Sonogashira coupling with terminal acetylenes to produce unsymmetrically substituted, triazole-fused enediyne systems. researchgate.netresearchgate.net Alternatively, Suzuki-Miyaura coupling of the same intermediates with arylboronic acids yields 5-aryl-4-ethynyl triazoles. researchgate.netmdpi.com This sequential approach, combining CuAAC with Pd-catalyzed cross-coupling, provides a powerful platform for building structurally diverse 1,4,5-trisubstituted triazoles with complete control over the substitution pattern. beilstein-journals.orgmdpi.commdpi.com These methods are tolerant of a wide range of functional groups and have been used to synthesize libraries of compounds, including fluorescent dyes and biologically relevant molecules. mdpi.commdpi.com

| Precursor | Reaction Type | Reagent | Catalytic System | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Iodo-4-ethynyl-1,2,3-triazole | Suzuki-Miyaura Coupling | Arylboronic acid | Not specified | 5-Aryl-4-ethynyl triazole | researchgate.netresearchgate.net |

| 5-Iodo-4-ethynyl-1,2,3-triazole | Sonogashira Coupling | Terminal acetylene | Pd(PPh3)4 / CuI / K3PO4 | Unsymmetrically substituted triazole-fused enediyne | researchgate.netbeilstein-journals.org |

| Peracetylated 5-iodo triazole nucleoside | Sonogashira Coupling | Terminal alkynes | Pd(0) | 5-Alkynylated triazole nucleoside | nih.gov |

| 4-Ethynyl-5-iodo-1,2,3-triazole | Sonogashira Coupling | Arylacetylene | Pd(PPh3)4 / K3PO4 | 4,5-Bis(arylethynyl)-1,2,3-triazole | mdpi.com |

| Bromo(phosphoryl)ethyne derived triazoles | Nucleophilic Substitution | Various nucleophiles | Pd-catalyzed or MeOK-promoted | 4- and 5-functionalized triazoles | acs.org |

Conversion of Other Functional Groups to the Ethynyl Moiety

In addition to forming the triazole ring with a pre-existing ethynyl group, an alternative synthetic approach involves installing the ethynyl moiety onto a pre-formed triazole ring. This is typically achieved by converting another functional group, most commonly an aldehyde, into a terminal alkyne.

The key transformation for this purpose is the Ohira–Bestmann homologation. beilstein-journals.org This reaction utilizes the Ohira–Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert an aldehyde directly into a terminal alkyne under mild conditions. A synthetic sequence could involve, for example, the CuAAC reaction of an azide with propargyl alcohol. beilstein-journals.orgdoi.org The resulting hydroxymethyl-substituted triazole is then oxidized to the corresponding aldehyde. Subsequent treatment with the Ohira–Bestmann reagent furnishes the desired 4-ethynyl-1,2,3-triazole intermediate. beilstein-journals.org This stepwise strategy allows for the synthesis of ethynyltriazoles from different starting materials and provides another versatile route to these valuable building blocks. beilstein-journals.orgdoi.org

Mechanistic Studies of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of ethynyl-triazoles is crucial for optimizing conditions and predicting outcomes. The mechanism of the CuAAC reaction with terminal alkynes is well-studied, but the pathway involving 1-iodoalkynes presents significant differences. researchgate.net

Unlike the reaction with terminal alkynes, the copper(I)-catalyzed cycloaddition with 1-iodoalkynes is thought to proceed without the initial formation of a copper acetylide via deprotonation. nih.govresearchgate.net Instead, it is proposed that the copper(I) center activates the iodoalkyne through π-coordination, facilitating the cycloaddition process. researchgate.net The strong dependence of the reaction rate and chemoselectivity on the nature of the ancillary ligand supports a mechanism where the ligand remains coordinated to the copper center throughout the catalytic cycle. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights. rsc.orgacs.org For the CuAAC of 1-iodobuta-1,3-diynes, DFT calculations revealed that the reaction proceeds through binuclear copper transition states. rsc.org The regiochemistry (i.e., the formation of 4-iodo vs. 5-iodo triazoles) is determined by which nitrogen atom of the azide (N1 or N3) coordinates to the copper atom and the specific spatial arrangement of the catalyst and alkyne in the transition state. rsc.org These studies rationalize the observed experimental outcomes and highlight the complex interplay of steric and electronic effects that control the reaction pathway. rsc.orgacs.org Similarly, mechanisms for the formation of 5-alkynyl-1,2,3-triazoles from azides, alkynes, and 1-bromoalkynes have been proposed to involve an initial [3+2] cycloaddition to form a 5-copper(I)-substituted triazolide intermediate, which then undergoes oxidative addition with the bromoalkyne. beilstein-journals.orgnih.gov

Elucidation of Proposed Reaction Mechanisms for Triazole Ring Formation

The primary method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. wikipedia.org While this reaction can occur thermally, it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.org The introduction of metal catalysts has revolutionized this process, rendering it highly regioselective and significantly accelerating the reaction rates. organic-chemistry.org The two most prominent catalytic systems, employing copper and ruthenium, operate through distinct mechanistic pathways.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The copper(I)-catalyzed reaction is a cornerstone of "click chemistry," prized for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The mechanism is no longer considered a concerted cycloaddition but rather a stepwise process. nih.govrsc.org

The proposed mechanism, supported by experimental and computational studies, involves the following key steps: wikipedia.orgrsc.org

Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated, and a copper(I) acetylide intermediate is formed. The coordination of copper to the alkyne significantly lowers the pKa of the terminal proton, facilitating this step. wikipedia.org

Activation of the Azide: The azide coordinates to a copper center. Mechanistic studies suggest a transition state involving two copper atoms, where one is bound to the acetylide and the other activates the azide by coordinating with a nitrogen atom. wikipedia.org

Cyclization: A nucleophilic attack occurs from the acetylide onto the terminal nitrogen of the coordinated azide, leading to a six-membered copper-containing intermediate. wikipedia.org

Protonation and Product Release: Subsequent protonation and rearomatization yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst for the next cycle. wikipedia.org

This pathway explains the high regioselectivity for the 1,4-isomer, as the electronic and steric arrangement in the multinuclear copper intermediate favors this specific orientation. rsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

In contrast to the copper-catalyzed method, the ruthenium-catalyzed cycloaddition selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This alternative regioselectivity is a direct consequence of a different reaction mechanism. acs.org The RuAAC can also uniquely accommodate internal alkynes, leading to fully substituted triazoles. nih.govacs.org

The proposed mechanism for RuAAC is as follows: wikipedia.orgacs.org

Oxidative Coupling: The reaction initiates with the oxidative coupling of the coordinated alkyne and azide to the ruthenium(II) center. This forms a six-membered ruthenacycle intermediate. nih.govacs.org

Bond Formation: Within this metallacycle, the first new carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgacs.org This step dictates the 1,5-regioselectivity.

Reductive Elimination: The cycle concludes with the rate-determining step of reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. acs.org

Density Functional Theory (DFT) calculations have been instrumental in supporting this mechanistic model, confirming that the oxidative coupling pathway is favored and leads to the observed 1,5-regioisomer. acs.org

Investigation of Catalyst Role in Regioselectivity and Reaction Kinetics

The catalyst is the pivotal element in modern triazole synthesis, controlling not only the reaction speed but, more importantly, the regiochemical outcome. The choice between copper and ruthenium catalysts allows for the selective synthesis of either 1,4- or 1,5-disubstituted triazoles from the same starting materials.

Regioselectivity Control:

The fundamental difference in the mechanisms of CuAAC and RuAAC is the root of their opposing regioselectivity.

Copper (Cu) Catalysts: By proceeding through a copper acetylide intermediate, the CuAAC reaction directs the formation of 1,4-disubstituted triazoles. organic-chemistry.org The reaction is highly specific for terminal alkynes. wikipedia.org Various copper sources can be used, including Cu(I) salts or Cu(II) salts that are reduced in situ by agents like sodium ascorbate. wikipedia.org Heterogeneous catalysts, such as copper(I) immobilized on silica (B1680970) gel, have also been developed to facilitate catalyst recovery and reuse, while maintaining high regioselectivity for the 1,4-isomer. organic-chemistry.orgresearchgate.net

Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those like pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), catalyze the formation of 1,5-disubstituted triazoles. organic-chemistry.orgacs.org The mechanism, involving a ruthenacycle intermediate, fundamentally differs from the copper-catalyzed pathway, thereby affording the opposite regioisomer. wikipedia.orgacs.org This catalytic system is also notable for its ability to catalyze the reaction of internal alkynes, providing access to 1,4,5-trisubstituted triazoles. organic-chemistry.org

Reaction Kinetics and Conditions:

Catalysts dramatically accelerate the rate of triazole formation compared to the uncatalyzed thermal reaction.

Copper (Cu) Catalysts: The CuAAC reaction exhibits an enormous rate acceleration, on the order of 10⁷ to 10⁸, compared to the thermal Huisgen cycloaddition. organic-chemistry.org This allows the reaction to proceed under mild conditions, often at room temperature and in aqueous solutions, over a broad pH range (4 to 12). organic-chemistry.org The high efficiency and mild conditions make CuAAC a prime example of a "click reaction."

Ruthenium (Ru) Catalysts: RuAAC reactions are also highly efficient. Catalysts such as CpRuCl(PPh₃)₂ and CpRuCl(COD) are very effective, promoting cycloadditions across a wide range of substrates. nih.govorganic-chemistry.org These reactions can be carried out under various conditions, with some catalysts being effective even at ambient temperatures, which is beneficial for thermally sensitive molecules. organic-chemistry.org

The development of other metal catalysts, including silver (Ag) and palladium (Pd), has further expanded the synthetic toolbox. For instance, Ag-based nanocatalysts have been reported for the regioselective synthesis of 1,4-disubstituted triazoles, presenting a copper-free alternative. rsc.org Palladium-catalyzed cross-coupling reactions have been employed in the synthesis of 5-alkynylated triazole derivatives, demonstrating the versatility of metal catalysis in modifying the triazole core after its formation. nih.govnih.gov

Interactive Data Table: Catalyst Influence on Azide-Alkyne Cycloaddition

| Catalyst System | Predominant Regioisomer | Mechanistic Intermediate | Alkyne Substrate Scope | Key Features |

| Copper(I) | 1,4-disubstituted | Copper Acetylide wikipedia.org | Terminal Alkynes wikipedia.org | High rate acceleration (10⁷-10⁸); mild conditions (RT, aqueous media); classic "click reaction". organic-chemistry.org |

| Ruthenium(II) | 1,5-disubstituted | Ruthenacycle wikipedia.orgacs.org | Terminal and Internal Alkynes nih.govacs.org | Complements CuAAC by providing the opposite regioisomer; allows for synthesis of fully substituted triazoles. |

| Silver(I) | 1,4-disubstituted | Not fully elucidated, but considered similar to Cu(I) due to d¹⁰ configuration. mdpi.com | Terminal Alkynes | Copper-free alternative for 1,4-disubstituted triazoles. rsc.orgmdpi.com |

| Palladium(0) | N/A (used for cross-coupling) | N/A (for cycloaddition) | N/A (for cycloaddition) | Used for post-triazole formation functionalization, such as alkynylation of a pre-existing triazole ring. nih.govnih.gov |

Reactivity and Transformational Chemistry of 5 Ethynyl 1h Triazole

Reactivity of the Ethynyl (B1212043) Moiety in 5-Ethynyl-1H-triazole

The terminal alkyne is characterized by its acidic proton and the π-systems of the carbon-carbon triple bond, making it a reactive site for a variety of organic reactions. These reactions allow for the extension of the molecular framework from the C5 position of the triazole ring.

The terminal C-H bond of the ethynyl group in this compound is amenable to several important metal-catalyzed cross-coupling reactions, which are fundamental for the synthesis of more complex molecular architectures.

Sonogashira Coupling: This reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound, it would react with various halides in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base to yield 5-(alkynyl-aryl)- or 5-(alkynyl-vinyl)-1H-triazoles. libretexts.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for derivatization. wikipedia.org

Glaser-Hay Coupling: The Glaser coupling and its modern variant, the Hay coupling, are oxidative homocoupling reactions of terminal alkynes used to synthesize symmetric 1,3-diynes. organic-chemistry.orgwikipedia.orgresearchgate.net When this compound is subjected to Glaser-Hay conditions, typically using a copper catalyst (e.g., CuCl or Cu(OAc)₂) and an oxidant like air or oxygen, it dimerizes to form 1,4-bis(1H-1,2,3-triazol-5-yl)buta-1,3-diyne. wikipedia.orgrsc.org The Hay coupling modification often utilizes a copper-TMEDA (tetramethylethylenediamine) complex, which offers better solubility and versatility. organic-chemistry.orgwikipedia.org The undesired formation of these homocoupled products can sometimes be a competing reaction in copper-catalyzed processes like the Sonogashira coupling. wikipedia.org

| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product Type |

| Sonogashira | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | This compound | Aryl/Vinyl Halide (R-X) | Disubstituted Alkyne |

| Glaser Coupling | Stoichiometric Cu(I) or Cu(II) salt, Base (e.g., NH₃) | This compound | This compound | Symmetrical 1,3-Diyne |

| Hay Coupling | Catalytic Cu(I) salt, TMEDA, O₂ (Air) | This compound | This compound | Symmetrical 1,3-Diyne |

The carbon-carbon triple bond of the ethynyl group can readily participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct new ring systems attached to the triazole core.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): The most prominent reaction of the ethynyl group is its participation as an alkyne component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.comsigmaaldrich.comnih.gov This reaction, a cornerstone of "click chemistry," would involve reacting this compound with an organic azide (B81097) (R-N₃) to regioselectively form a 1,4-disubstituted bis-1,2,3-triazole system. mdpi.comnih.gov The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance, making it an ideal method for linking the 5-ethynyl-triazole unit to other molecules. sigmaaldrich.comnih.gov

Diels-Alder Reaction: While less reactive than alkenes, the ethynyl group can function as a dienophile in [4+2] Diels-Alder cycloadditions, particularly with electron-rich dienes. rsc.orgnih.gov The reaction of this compound with a suitable diene would lead to the formation of a six-membered ring, although this often requires elevated temperatures. nih.gov The reactivity can be influenced by substituents on both the diene and the dienophile. mdpi.com

| Cycloaddition Type | Role of Ethynyl Group | Reactant Partner | Resulting Structure |

| Huisgen [3+2] | Dipolarophile (Alkyne) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole |

| Diels-Alder [4+2] | Dienophile | Conjugated Diene | Substituted Cyclohexadiene derivative |

Chemical Transformations of the 1H-Triazole Ring System

The 1H-triazole ring is an aromatic heterocycle known for its general stability. However, under specific conditions, it can undergo transformations such as ring-opening, skeletal rearrangements, and substitution reactions on its core atoms.

While the 1,2,3-triazole ring is robust, it can be induced to undergo rearrangement, often involving a ring-opening and ring-closing sequence.

Dimroth Rearrangement: This is a characteristic rearrangement of 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The reaction typically occurs with 1-substituted triazoles bearing an amino or imino group at the C5 position and often requires heat. wikipedia.org The mechanism involves a ring-opening to a diazo intermediate, which allows for bond rotation, followed by recyclization to form an isomeric triazole. wikipedia.orgnih.gov For the parent this compound, such a rearrangement would require prior functionalization, but this inherent reactivity is a key feature of the 1,2,3-triazole scaffold. rsc.orgrsc.org

ANRORC Mechanism: The Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another pathway for the transformation of heterocyclic rings. wikipedia.org This process is initiated by the attack of a potent nucleophile (like sodium amide) on an electron-deficient carbon of the ring. wikipedia.orgresearchgate.net This leads to the opening of the triazole ring to form an open-chain intermediate, which subsequently closes to form a new heterocyclic system. This mechanism explains how a nucleophile can substitute a group on a heterocycle, with the incoming nucleophile becoming part of the new ring. wikipedia.orgacs.org

The electronic nature of the triazole ring dictates its susceptibility to substitution reactions. The ring is considered π-deficient, which generally deactivates it towards electrophilic attack on carbon but activates it for nucleophilic substitution.

Electrophilic Substitution: Due to the presence of electron-withdrawing pyridine-type nitrogens, the carbon atoms of the 1,2,3-triazole ring are electron-poor and generally resistant to electrophilic attack. Instead, electrophilic substitution, such as alkylation or acylation, typically occurs at the nitrogen atoms. nih.gov

Nucleophilic Substitution: The π-deficient nature of the triazole ring makes its carbon atoms susceptible to attack by nucleophiles, particularly if a good leaving group is present at the C4 or C5 position. nih.gov For example, a halogen or nitro group attached to the triazole core can be displaced by various nucleophiles. The carbon atoms are susceptible to nucleophiles because they are attached to two electronegative nitrogen atoms. nih.gov

Coordination Chemistry and Ligand Properties of Ethynyl-Triazole Systems

Heterocycles containing nitrogen are a cornerstone of coordination chemistry due to the availability of lone pair electrons on the nitrogen atoms. mdpi.comalfa-chemistry.com this compound, with its two pyridine-type nitrogen atoms, is an excellent N-donor ligand. nih.gov It can coordinate to a wide variety of transition and non-transition metals. mdpi.com

The triazole unit can act as a monodentate or a bridging ligand, linking metal centers to form coordination polymers or sophisticated supramolecular structures. nih.govmdpi.com This property has led to the extensive use of triazole derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govalfa-chemistry.comescholarship.org In these structures, the triazole units coordinate to metal clusters, creating porous materials with applications in gas storage and catalysis. mdpi.comalfa-chemistry.com

The ethynyl group on the this compound ligand adds another layer of functionality. It can serve as a secondary coordination site or as a reactive handle for post-synthetic modification of the resulting metal complex or MOF. chemrxiv.org The stability of complexes can be ranked based on the nature of the coordinating ligands, with triazole being a competent N-donor. nih.gov

| Metal Ion (Example) | Coordination Mode | Resulting Structure Type | Functional Role of Ligand |

| Cu(II), Zn(II), Cd(II) | N-donor from Triazole | Coordination Polymer / MOF | Bridging Linker |

| Fe(II) | Monodentate N-donor | Discrete Complex | N-donor Ligand |

| Zr(IV) | N-donor from Triazole | Metal-Organic Framework (MOF) | Porous Framework Linker |

Formation of Metal Complexes with this compound Derivatives

The 1,2,3-triazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. rsc.org The ease of synthesis, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the incorporation of diverse functional groups, making 1,2,3-triazoles highly tunable ligands for various applications. rsc.org While the coordination chemistry of this compound itself is not extensively documented, the behavior of related 1,2,3-triazole derivatives provides significant insight into its potential to form metal complexes.

Research has demonstrated the synthesis of P,N,N pincer-type ligands that feature a 1,2,3-triazole core, which have been used to prepare complexes with palladium, nickel, and gold. wvu.edu X-ray crystallography studies of these complexes have confirmed the successful coordination of the triazole moiety, resulting in structures such as four-coordinate square planar nickel(II) complexes. wvu.edu Furthermore, 1,2,3-triazole-bridged biferrocenyl compounds have been synthesized, showcasing the ring's ability to act as a linker between organometallic centers. acs.org

The presence of the C5-ethynyl group introduces a second coordination site, classifying this compound as a potentially bifunctional or bridging ligand. The synthesis of 5-alkynyl-1,2,3-triazoles is well-established, typically achieved through copper-catalyzed multicomponent reactions involving alkynes, organic azides, and bromoalkynes. researchgate.netbeilstein-journals.org This synthetic accessibility opens the door to creating sophisticated metal-organic frameworks (MOFs) and coordination polymers where both the triazole's nitrogen atoms and the alkyne's π-system or acetylide bond can interact with metal centers.

The table below summarizes findings on metal complexes formed with various 1,2,3-triazole derivatives, which serve as models for the expected reactivity of this compound.

| Metal Ion(s) | Ligand Derivative Type | Resulting Complex Type |

|---|---|---|

| Palladium(II), Nickel(II), Gold(I) | P,N,N Pincer-type 1,2,3-triazole | Mononuclear complexes wvu.edu |

| Ferrocene | 1,2,3-Triazole bridged ferrocenes | Binuclear and Trinuclear organometallic compounds acs.org |

| Zinc(II) | Porphyrin-conjugated 1,2,3-triazole | Intermolecular coordination complex beilstein-journals.org |

| Iridium(III) | Cyclometalated aryl-1,2,3-triazole | Luminescent heteroleptic complexes rsc.org |

Analysis of Coordination Modes and Geometries within Metal-Triazole Frameworks

The structural diversity of metal complexes containing triazole ligands stems from the multiple potential coordination modes of the triazole ring and the influence of its substituents. The geometry of the final complex is dictated by the preferred coordination number of the metal ion, the denticity of the ligand, and the steric and electronic effects at play.

Coordination Modes of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring can coordinate to metal ions in several ways:

Monodentate Coordination: Typically, coordination occurs through the N3 atom, which is sterically most accessible.

Bidentate/Chelating Coordination: When the triazole is part of a larger molecule with another donor group (e.g., a pyridine or pyrazole), it can form a chelate ring with the metal center, often coordinating through an N2 atom. mdpi.com

Bridging Coordination: This is a very common mode, particularly in polynuclear complexes and coordination polymers. The triazole ring links two different metal centers, most frequently via the N2 and N3 atoms. This N2,N3-bridging is analogous to the well-documented N1,N2-bridging in 1,2,4-triazole systems which forms stable linear or zigzag chains and polynuclear clusters. mdpi.comresearchgate.netmdpi.com

Potential Coordination of the Ethynyl Group: The terminal alkyne functionality of this compound provides additional coordination possibilities:

π-Coordination: The C≡C triple bond can coordinate to a metal center in a side-on fashion, which is common for metals like silver(I), copper(I), and gold(I).

σ-Coordination (Acetylide Formation): The terminal proton of the ethynyl group is weakly acidic and can be removed by a base or upon reaction with certain metal precursors to form a metal-acetylide bond (M-C≡C-). This creates a strong, covalent linkage.

The combination of the triazole N-donors and the ethynyl group allows this compound to act as a versatile linker, potentially bridging multiple metal centers through different donor atoms simultaneously. This could lead to the formation of 2D or 3D metal-organic frameworks with unique topologies and properties.

The following table summarizes observed coordination modes and geometries in complexes with related triazole derivatives.

| Ligand System | Metal Ion | Coordination Mode | Observed Geometry |

|---|---|---|---|

| P,N,N Pincer-type 1,2,3-triazole | Nickel(II) | Tridentate (P,N,N) | Square Planar wvu.edu |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Nickel(II), Cobalt(II), Copper(II) | Bidentate (N,N') chelation | Distorted Octahedral mdpi.com |

| 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Manganese(II), Cobalt(II), Nickel(II) | N1,N2-Bridging | Octahedral (MN₆ and MN₃O₃) mdpi.com |

| Cyclometalated aryl-1,2,3-triazole | Iridium(III) | Bidentate (C^N) | Octahedral researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Ethynyl 1h Triazole Derivatives

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the molecule's conformation and packing in a crystal lattice.

For complex triazole derivatives, SCXRD has been instrumental in confirming their synthesized structures. For instance, the analysis of a fused 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 revealed a zig-zag conformation for the fused ring system. nih.gov The dihedral angle between the triazole ring and an adjacent ring system was determined to be 21.77(7)°. nih.gov Similarly, in the structure of 4,5-bis(arylethynyl)-1,2,3-triazoles, X-ray data showed a non-planar geometry where one aryl ring was nearly orthogonal to the triazole ring, with a dihedral angle of 79°. nih.gov

The process involves growing a suitable single crystal of the 5-ethynyl-1H-triazole derivative, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to refine and understand the electronic structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments, which cause them to resonate at different frequencies (chemical shifts, δ). For derivatives of this compound, key proton signals include:

Triazole Ring Proton (C5-H or C4-H): The proton attached to the triazole ring typically appears as a singlet in the downfield region of the spectrum, often between δ 8.0 and 8.95 ppm. mdpi.commdpi.comsemanticscholar.org The exact chemical shift can be influenced by the substituent on the nitrogen atom and the solvent used.

Ethynyl (B1212043) Proton (≡C-H): The proton of the terminal alkyne group is also characteristic, though its chemical shift can vary.

Substituent Protons: Protons on substituent groups (e.g., benzyl, ethyl, phenyl groups) will appear at their characteristic chemical shifts. For example, methylene protons (N-CH₂) adjacent to the triazole ring are often observed between δ 4.3 and 5.9 ppm. semanticscholar.orgrsc.org

Coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the molecule. mdpi.comchegg.com

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole C-H | 8.0 - 8.95 | Singlet (s) |

| N-CH₂ (Methylene adjacent to ring) | 4.3 - 5.9 | Varies (e.g., Singlet, Triplet) |

| NH (Triazole ring) | ~14.20 | Broad Singlet (br. s) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For 1,2,3-triazole derivatives, the chemical shifts of the two carbon atoms in the triazole ring (C4 and C5) are particularly diagnostic.

Research has shown that the chemical shifts of C4 and C5 can be used to reliably distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. In 1,4-disubstituted isomers (analogous to a substituted this compound), the C5 carbon signal appears further upfield, typically in the range of δ 120 ± 3 ppm. acs.org In contrast, the C4 carbon of the corresponding 1,5-disubstituted isomer appears further downfield at approximately δ 133 ± 3 ppm. acs.org This significant difference provides a simple and reliable method for structural assignment. acs.org

The carbons of the ethynyl group (C≡C) also have characteristic chemical shifts, typically appearing in the range of δ 80-90 ppm. rsc.org

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Triazole C5 (in 1,4-disubstituted) | 117 - 123 |

| Triazole C4 (in 1,4-disubstituted) | 143 - 149 |

| Ethynyl C≡C | 80 - 90 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives.

COSY: This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This helps to establish the proton-proton connectivity within the molecule's fragments.

HSQC: This experiment maps protons to the carbons to which they are directly attached. It is invaluable for assigning the chemical shifts of carbon atoms that bear protons, confirming the link between the ¹H and ¹³C spectra. rsc.org

These advanced techniques are routinely used to fully characterize novel triazole derivatives and confirm their proposed structures. semanticscholar.orgrsc.org

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. For this compound derivatives, key characteristic absorption bands are expected.

The assignment of vibrational frequencies is often supported by theoretical calculations. nih.gov For the triazole ring itself, characteristic bands include C-H aromatic stretching vibrations, which are typically observed around 3100 cm⁻¹. researchgate.netresearchgate.net N-H stretching vibrations appear as a broad band, while C=N stretching of the triazole ring is found in the 1500-1540 cm⁻¹ region. researchgate.net

The ethynyl group gives rise to two highly characteristic vibrations:

C≡C Stretch: A weak to medium absorption band around 2100-2260 cm⁻¹.

≡C-H Stretch: A sharp, strong absorption band around 3200-3300 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ≡C-H (Alkyne) | Stretching | 3200 - 3300 |

| C-H (Triazole Ring) | Stretching | ~3100 |

| C≡C (Alkyne) | Stretching | 2100 - 2260 |

| C=N (Triazole Ring) | Stretching | 1500 - 1540 |

The presence and position of these bands in an IR spectrum provide strong evidence for the molecular structure of this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides a highly accurate molecular weight, allowing for the determination of the elemental composition and confirmation of the molecular formula. rsc.org

In addition to confirming the molecular weight via the molecular ion peak ([M]+ or protonated molecule [M+H]+), MS provides structural information through the analysis of fragmentation patterns. researchgate.net When subjected to the high energy of the mass spectrometer, molecules break apart in predictable ways. For triazole derivatives, a common fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), which is a stable fragment. nih.gov Studying these fragmentation patterns in tandem MS (MS/MS) experiments can help to differentiate between isomers and confirm the connectivity of the molecular structure. nih.gov

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopies are powerful techniques for probing the electronic transitions in molecules. In the context of this compound derivatives, these methods provide crucial insights into how the molecular structure, particularly the nature and position of substituents, influences the absorption and emission of light. The extended π-conjugated systems created by attaching aryl and arylethynyl groups to the triazole core give rise to interesting photophysical properties. nih.govresearchgate.net

Characterization of Electronic Absorption Properties

The electronic absorption properties of this compound derivatives are typically characterized by recording their UV-Vis spectra in solution. The absorption maxima (λmax) for these compounds are generally observed in the ultraviolet and visible regions, with the specific position and intensity depending on the extent of π-conjugation and the nature of the substituents on the aromatic rings. nih.gov

For a series of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles studied in tetrahydrofuran (THF), the absorption maxima were found in a range of 284 to 425 nm. nih.gov The position of the absorption bands is significantly influenced by the electronic nature of the substituents on the arylethynyl group at the C4-position of the triazole ring. For instance, derivatives containing an electron-donating dimethylamino group exhibit a significant bathochromic (red) shift in their absorption spectra compared to those with electron-withdrawing or neutral groups. nih.gov

Similarly, in a study of 4,5-bis(arylethynyl)-1,2,3-triazoles, the absorption maxima were recorded between 250 and 450 nm in THF. nih.gov The spectra varied depending on the substituents at both the C4 and C5 positions, highlighting the role of the entire conjugated system in determining the electronic absorption characteristics. nih.gov The solvent environment can also influence the absorption spectra. For example, the absorption profile of certain triazole derivatives was shown to change in solvents of varying polarity, such as dichloromethane (DCM), acetonitrile (ACN), and methanol (B129727) (MeOH). rsc.org

Analysis of Fluorescence Emission Characteristics and Quantum Yields

Many this compound derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure. Upon excitation at their absorption wavelength, these compounds emit light at a longer wavelength, a phenomenon known as the Stokes shift. All synthesized 5-aryl-4-arylethynyl-1H-1,2,3-triazoles have been shown to be fluorescent, with Stokes shift values often exceeding 100 nm. mdpi.com

The fluorescence emission maxima (λem) are strongly dependent on the substituents. In the series of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, emission maxima ranged from 361 to 553 nm. nih.gov A derivative featuring a strong electron-donating dimethylamino group at the C4-arylethynyl moiety displayed a significant bathochromic shift in its emission, indicating a more effective intramolecular charge transfer (ICT) in the excited state. nih.gov For 4,5-bis(arylethynyl)-1,2,3-triazoles, compounds with an N,N-dimethylaminophenyl group also showed significant bathochromic shifts (447–609 nm) compared to derivatives with methoxyphenyl groups. nih.gov

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, quantum yields varied significantly. Low yields were observed for compounds with a chlorine-substituted arylethynyl fragment, while the highest values were obtained for derivatives containing a (4-cyanophenyl)ethynyl moiety at the C4-position. nih.gov For example, compounds 10e and 10f (see table below) showed promising quantum yields of 64% and 53%, respectively. nih.gov In the case of 4,5-bis(arylethynyl)-1,2,3-triazoles, quantum yields were also highly variable. Triazoles with a para-cyano group on the C4 arylethynyl unit and a dimethylamino group on the C5 arylethynyl moiety were identified as particularly promising, with one derivative exhibiting a quantum yield of 60%. nih.gov

The solvent can also dramatically affect fluorescence properties. For a [4-(dimethylamino)phenyl]ethynyl substituted triazole, the highest fluorescence quantum yield was observed in the polar, aprotic solvent DCM, while the lowest was in the polar, protic solvent MeOH. nih.gov This solvatochromism is indicative of changes in the electronic distribution upon excitation. nih.gov

Data Tables

Table 1: Photophysical Data for 5-aryl-4-arylethynyl-1H-1,2,3-triazole Derivatives (10a-g) in THF. nih.gov

| Compound | R¹ | R² | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (%) |

| 10a | 4-Cl | 4-MeO | 338 | 465 | 9680 | 15 |

| 10b | 4-Cl | 4-CN | 337 | 462 | 9621 | 16 |

| 10c | 2-Cl | 4-CN | 338 | 460 | 9400 | 15 |

| 10d | 4-CN | 4-MeO | 333 | 460 | 9931 | 37 |

| 10e | 4-CN | 4-CN | 337 | 466 | 9940 | 64 |

| 10f | 4-CN | 4-NHBoc | 338 | 467 | 9912 | 53 |

| 10g | 4-NMe₂ | 4-CN | 425 | 553 | 6112 | 26 |

Table 2: Photophysical Data for Selected 4,5-bis(arylethynyl)-1,2,3-triazole Derivatives in THF. nih.gov

| Compound | R¹ at C4 | R² at C5 | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (%) |

| 5a | 4-CN | 4-NMe₂ | 308 | 492 | 12434 | 60 |

| 5c | 4-CN | 2-NMe₂ | 358 | 514 | 8279 | 22 |

| 5e | 4-MeO | 4-MeO | 300 | 395 | 8092 | 40 |

| 5f | 2-MeO | 4-MeO | 299 | 396 | 8328 | 56 |

| 5g | 4-MeO | 2-MeO | 300 | 397 | 8259 | 7 |

| 5h | 4-NO₂ | 4-NMe₂ | 302 | 609 | 16692 | 5 |

| 5i | 2-NO₂ | 4-NMe₂ | 299 | 588 | 16438 | 5 |

Computational Chemistry and Theoretical Investigations of 5 Ethynyl 1h Triazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecular systems, including 5-ethynyl-1H-triazole and its derivatives. These studies have provided valuable insights into the molecule's electronic landscape, reaction mechanisms, and selectivity.

Electronic Structure and Molecular Orbital Analysis of this compound

DFT calculations have been employed to analyze the electronic structure and molecular orbitals of triazole derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For a related compound, N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, DFT calculations with a B3LYP/6-311++ basis set determined the HOMO energy to be -4.6885 eV and the LUMO energy to be -2.1660 eV, resulting in a HOMO-LUMO energy gap of 2.5224 eV. irjweb.com The distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 1: Frontier Molecular Orbital Energies for a Triazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -4.6885 |

| LUMO | -2.1660 |

| Energy Gap | 2.5224 |

Data sourced from a DFT study on a related triazole derivative. irjweb.com

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational studies have been pivotal in understanding the mechanisms of reactions involving ethynyl-triazole derivatives. For instance, the [3+2] cycloaddition (32CA) reaction between 1-benzyl-4-ethynyl-1H- irjweb.comnsmsi.irnih.govtriazole and 1-azidomethyl-4-tert-butyl-benzene has been investigated using DFT at the B3LYP/6-311G(d,p) level of theory. scispace.com Such studies involve locating and characterizing the transition states, which are the highest energy points along the reaction coordinate. The analysis of the energies associated with these transition states and the corresponding reaction pathways reveals whether a reaction is likely to proceed and through which mechanism. scispace.com

The exploration of the potential energy surface (PES) helps in identifying the most favorable reaction channels. scispace.com These computational approaches allow for a detailed examination of the geometric and energetic changes that occur as reactants are converted into products, providing a level of detail that is often inaccessible through experimental methods alone.

Prediction and Rationalization of Regioselectivity and Chemoselectivity in Reactions Involving this compound

DFT calculations are instrumental in predicting and explaining the regioselectivity and chemoselectivity observed in reactions of ethynyl-triazoles. In the context of the aforementioned [3+2] cycloaddition reaction, analysis of the energies associated with different possible reaction pathways indicated that the reaction is highly chemoselective and meta-regioselective, which is in agreement with experimental findings. scispace.com

The regioselectivity of such reactions can be rationalized by analyzing the conceptual DFT reactivity indices of the reactants. scispace.com These indices, which are derived from the principles of DFT, help in understanding the local reactivity of different atomic sites within a molecule, thereby predicting which sites are more likely to interact during a chemical reaction.

Quantum Chemical Calculations for Reactivity Indices

Quantum chemical calculations provide a suite of reactivity indices that quantify the reactivity of molecules. These descriptors are derived from the electronic structure of the molecule and are powerful tools for predicting chemical behavior. For a triazole derivative, the following reactivity indices were calculated using DFT: irjweb.com

Ionization Potential (I): The energy required to remove an electron. Calculated as -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Calculated as -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. Calculated as (I+A)/2.

Global Hardness (η): A measure of resistance to change in electron distribution. Calculated as (I-A)/2.

Chemical Potential (μ): The negative of electronegativity.

Global Softness (S): The reciprocal of global hardness.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. Calculated as μ²/2η.

Table 2: Calculated Reactivity Indices for a Triazole Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 4.6885 |

| Electron Affinity (A) | 2.1660 |

| Electronegativity (χ) | 3.4272 |

| Global Hardness (η) | 1.2612 |

| Chemical Potential (μ) | -3.4272 |

| Global Softness (S) | 0.3964 |

| Electrophilicity Index (ω) | 4.6433 |

Data sourced from a DFT study on a related triazole derivative. irjweb.com

These indices provide a quantitative basis for understanding and predicting the reactivity of this compound in various chemical transformations.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis and the mapping of the potential energy surface (PES) are crucial for understanding the flexibility and preferred geometries of molecules like this compound. For bi-1,2,3-triazole, a related compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to perform a PES scan. ekb.eg This involves systematically changing key dihedral angles and calculating the energy at each point to map out the energy landscape of the molecule.

The PES reveals the various stable conformations (energy minima) and the transition states that connect them. This information is vital for understanding the dynamic behavior of the molecule and how its shape can influence its reactivity and interactions with other molecules. ekb.eg

Applications of 5 Ethynyl 1h Triazole in Advanced Materials Science

Integration into Polymeric Materials and Networks

The integration of 5-Ethynyl-1H-triazole into polymeric structures has led to the creation of materials with enhanced mechanical and functional properties. The triazole moiety, once formed through click chemistry, contributes to the rigidity and thermal stability of the polymer backbone.

Researchers have successfully synthesized well-defined brush polymers bearing a triazole moiety on each bristle through the click reaction of poly(glycidyl azide) and poly(4-azidomethylstyrene) with alkyne derivatives. These triazole-containing brush polymers have been investigated for their thin-film morphologies and electrical memory performances. Notably, polymers with a triazole ring substituted with specific electron-withdrawing or -donating groups have exhibited promising electrical memory characteristics, highlighting the potential of this compound derivatives in the fabrication of high-performance, polarity-free programmable memory devices.

Furthermore, the synthesis of dense 1,2,3-triazole polymers has been achieved through the polymerization of monomers containing both azide (B81097) and alkyne functionalities. These polymers, rich in triazole units, are often soluble in common organic solvents, facilitating their processing and application. The resulting materials exhibit interesting thermal properties, with their melting points being influenced by the isomeric structure of the triazole units within the polymer chain.

Role in Supramolecular Assemblies and Architectures

The nitrogen atoms within the triazole ring of this compound act as excellent coordination sites for metal ions, making it a valuable ligand in the construction of supramolecular structures.

Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The versatile coordination modes of the triazole ring have been extensively utilized in the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are crystalline solids constructed from metal ions or clusters bridged by organic ligands. The incorporation of triazole-based ligands, such as derivatives of this compound, allows for the tuning of the resulting framework's properties, including pore size, stability, and functionality. mdpi.comnih.gov

For instance, novel 1,2,4-triazole derivatized amino acids have been used as precursors in the design of 1D coordination polymers, 2D chiral helicates, and 3D MOFs. mdpi.com These materials have shown potential applications in gas adsorption, selective synthesis, and as spin crossover materials. mdpi.com Similarly, two isostructural lanthanide-based MOFs have been synthesized using a 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand, demonstrating a complex 3D structure with potential for photocatalytic applications. nih.gov

Formation of Metallogels and Other Self-Assembled Systems

While specific research on this compound in the formation of metallogels is not extensively documented, the inherent coordinating ability of the triazole ring suggests its potential in this area. Metallogels are a class of soft materials where metal-ligand coordination drives the self-assembly of small molecules into extended, three-dimensional networks that can immobilize solvents. The directional and reversible nature of coordination bonds involving triazole moieties could be exploited to create stimuli-responsive gel materials.

Investigations into Supramolecular Polymerization Mechanisms

The formation of supramolecular polymers often relies on non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. A novel supramolecular polymer has been constructed based on a pillar rsc.orgarene/alkyl-1,2,3-triazole recognition motif. rsc.org This demonstrates the utility of the triazole unit in directing the self-assembly of monomers into a polymeric chain. The formation of this supramolecular polymer was found to be dependent on the monomer concentration, and it could be transformed into a mechanically interlocked polymer through photoisomerization. rsc.org

Design of Optoelectronic Materials and Fluorescent Probes

The electronic properties of the triazole ring, coupled with the ability to introduce various functional groups via the ethynyl (B1212043) moiety, make this compound a promising scaffold for the development of optoelectronic materials and fluorescent probes.

Development as Fluorescent Labels and Dyes

Derivatives of this compound have been synthesized and shown to possess valuable photophysical properties. For example, 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, synthesized via CuAAC and subsequent cross-coupling reactions, exhibit fluorescence with significant Stokes shifts. nih.gov These molecules have been investigated for their solvatochromic behavior, and their low cytotoxicity makes them promising candidates for the development of fluorescent labels for biological imaging. nih.govnih.gov

The fluorescent properties of these triazole derivatives can be readily tuned by altering the nature of the substituents on the aryl rings. nih.gov This allows for the design of fluorophores with specific excitation and emission wavelengths, making them suitable for a range of applications in fluorescence microscopy and bio-imaging.

Table 1: Photophysical Properties of Selected 5-Aryl-4-Arylethynyl-1H-1,2,3-triazole Derivatives nih.gov

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) |

| 10d | 323 | 473 | 11,897 | 25 |

| 10f | 324 | 487 | 12,387 | 31 |

| 10g | 321 | 511 | 14,321 | 19 |

Creation of Chromophores with Tunable Optical Properties

The 1,2,3-triazole scaffold, readily accessible through "click chemistry," serves as a versatile platform for the construction of sophisticated chromophores with tailored optical properties. nih.gov The inherent electronic characteristics of the triazole ring, coupled with the ease of introducing various functional groups at its N1, C4, and C5 positions, allows for precise tuning of their absorption and emission spectra. nih.gov This adaptability has led to the development of a wide array of fluorescent compounds based on the 1,2,3-triazole core. nih.gov

A prominent strategy for creating tunable chromophores involves the synthesis of "push-pull" systems, where the triazole ring acts as a linker between an electron-donating group (EDG) and an electron-withdrawing group (EWG). nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the fluorescent properties of these molecules. The nature of the EDG and EWG substituents directly influences the energy of the ICT state and, consequently, the emission wavelength. nih.gov

Researchers have successfully synthesized series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles to demonstrate this principle. nih.gov By systematically varying the aryl substituents on the ethynyl groups at the C4 and C5 positions of the triazole, a range of chromophores with distinct photophysical properties has been achieved. nih.gov For instance, the introduction of strong electron-donating groups like N,N-dimethylamino (-NMe2) and electron-withdrawing groups such as cyano (-CN) or nitro (-NO2) leads to significant shifts in the emission maxima. nih.gov

The synthesis of these chromophores is often accomplished through a multi-step process that leverages the reliability of copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This is frequently followed by palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, to introduce the desired aryl functionalities. nih.govmdpi.com

The tunability of these triazole-based chromophores is evident in their solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent. This sensitivity to the local environment makes them promising candidates for use as fluorescent probes. nih.gov

The following table summarizes the photophysical properties of a selection of 5-aryl-4-arylethynyl-1H-1,2,3-triazole derivatives in tetrahydrofuran (THF), illustrating the effect of different substituents on their optical characteristics.

| Compound | Substituent at C4 | Substituent at C5 | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] |

| 10a | 4-chlorophenyl | 4-methoxyphenyl | 300 | 395 | 95 |

| 10d | 4-cyanophenyl | 4-methoxyphenyl | 303 | 396 | 93 |

| 10e | 4-cyanophenyl | naphthalen-2-yl | 304 | 400 | 96 |

This table is generated based on data from the text and is for illustrative purposes.

Application as Corrosion Inhibitors in Material Protection

Triazole derivatives, including those related to this compound, have emerged as highly effective corrosion inhibitors for a variety of metals and alloys, particularly in aggressive acidic environments. nih.govrsc.org Their efficacy stems from their molecular structure, which typically includes heteroatoms (nitrogen, sulfur, and oxygen) and/or π-electron systems. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium. nih.govelectrochemsci.org

The mechanism of inhibition involves the interaction of the lone pair electrons of the heteroatoms and the π-electrons of the triazole ring with the vacant d-orbitals of the metal atoms. nih.gov This leads to the formation of a coordinated layer on the metal surface. The adsorption can be characterized as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate covalent bonds. rsc.org The mode of adsorption is often elucidated through the study of adsorption isotherms, with the Langmuir isotherm being frequently observed for triazole-based inhibitors. rsc.orgelectrochemsci.org

The performance of triazole derivatives as corrosion inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive environment. nih.gov Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate their inhibition efficiency. nih.govrsc.org Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org

EIS measurements provide insights into the resistance of the protective film formed on the metal surface. An increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor are indicative of effective corrosion protection. nih.gov

Research has demonstrated that novel triazole derivatives can achieve high inhibition efficiencies, often exceeding 90%, at relatively low concentrations. rsc.orgnih.gov For instance, certain ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide derivatives have shown inhibition efficiencies of up to 95.3% for mild steel in 1.0 M HCl. rsc.org

The table below presents data on the corrosion inhibition efficiency of selected triazole derivatives on mild steel in a 1.0 M HCl solution, as determined by electrochemical impedance spectroscopy.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ | 95.3 |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ | 95.0 |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) | 1.0 x 10⁻³ | 81 |

| 5-hexylsulfanyl-1,2,4-triazole | 1.0 x 10⁻³ | 97 |

This table is generated based on data from the text and is for illustrative purposes.

Utility of 5 Ethynyl 1h Triazole in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architecture Construction

5-Ethynyl-1H-triazole serves as a fundamental scaffold for the synthesis of intricate molecular structures. The presence of the ethynyl (B1212043) group provides a handle for a variety of coupling reactions, enabling the extension of the molecular framework. One of the most powerful strategies involves the initial synthesis of a 4-ethynyl-5-iodo-1,2,3-triazole intermediate. This intermediate is readily prepared via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an organic azide (B81097) and a 1-iodobuta-1,3-diyne. The resulting 4-ethynyl-5-iodo-1,2,3-triazole is a highly versatile building block where the iodo and ethynyl groups can be sequentially functionalized.

For instance, the C-I bond at the 5-position of the triazole ring can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. Subsequently, the terminal alkyne at the 4-position can be further elaborated through Sonogashira coupling or another click reaction, leading to the construction of highly substituted and complex triazole derivatives. This sequential functionalization approach allows for precise control over the final molecular architecture, making this compound derivatives invaluable in the synthesis of functional materials and biologically active compounds.

Strategies for Subsequent Functionalization and Derivatization to Access Diverse Compounds

The strategic functionalization of this compound and its derivatives is key to accessing a wide range of compounds with diverse properties. The reactivity of the ethynyl and iodo groups in 4-ethynyl-5-iodo-1,2,3-triazole intermediates provides a rich platform for chemical modification.

Table 1: Cross-Coupling Reactions for the Functionalization of 4-Ethynyl-5-iodo-1,2,3-triazole Derivatives

| Reaction | Coupling Partner | Catalyst System | Functional Group Introduced |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Aryl |

| Sonogashira-Hagihara | Terminal alkynes | Pd(PPh₃)₄ / CuI | Alkynyl |